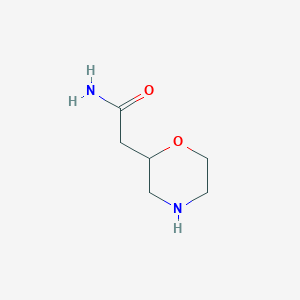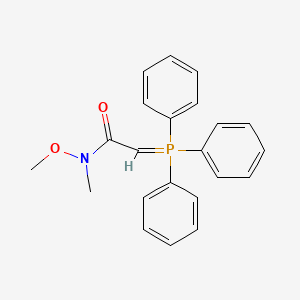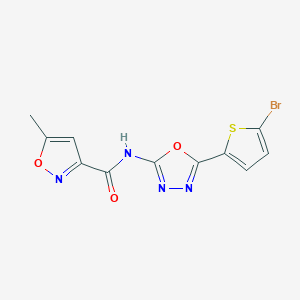
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, or HFP-Amino-FNP, is an organofluorine compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments and research studies, such as those involving enzyme kinetics and protein folding. The compound has a number of unique properties that make it an attractive choice for scientific research.
Wissenschaftliche Forschungsanwendungen
Organic Phosphorus Compounds
- Synthesis and Properties : The synthesis and properties of amino-aryl ethylphosphonic acids and related compounds are well-documented. These compounds, including those with a fluoro-phenyl group, have been shown to be potent inhibitors of PAL (phenylalanine ammonia-lyase) and anthocyanin synthesis. They also exhibit strong botryticidal (anti-fungal) activity, making them valuable in agricultural applications (Maier, 1990).
Fluorescence Effects and Biological Activity
- Spectroscopic and Theoretical Studies : The fluorescence emission spectra of certain amino-aryl compounds, including those with fluoro-phenyl groups, demonstrate unique dual fluorescence effects. This property, combined with their biological activity, positions these compounds as potential fluorescence probes or pharmaceuticals with antimycotic (anti-fungal) properties (Budziak et al., 2019).
Synthesis and Reaction Studies
- Versatile Synthons and Reagents : Compounds like fluoro-phenyl nitroxides have been synthesized and studied for their potential as versatile synthons and reagents in spin-labelling studies. These compounds offer unique properties for creating labeled molecules for research and diagnostic applications (Hankovszky et al., 1989).
Biological and Medical Applications
- Antimalarial Activity : Derivatives of phenyl compounds, including those with fluoro-phenyl and amino groups, have been synthesized and shown to possess significant antimalarial activity. These compounds demonstrate potential as therapeutic agents against resistant strains of malaria (Werbel et al., 1986).
- Antitumor Evaluation : Amino-aryl benzothiazoles, including those with fluoro-substituents, have been synthesized and evaluated for their antitumor activity. These compounds exhibit cytostatic activities against various human cancer cell lines, highlighting their potential in cancer therapy (Racané et al., 2006).
Photophysical Properties
- Optical and Dielectric Properties : The internal linkage groups in fluorinated diamines, including compounds similar to 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied for their effects on the optical and dielectric properties of polyimide thin films. This research is crucial for the development of advanced materials with specific optical and electronic properties (Jang et al., 2007).
Synthesis and Structural Analysis
- Crystal Structure : The synthesis and crystal structure analysis of compounds similar to the given chemical have been conducted, providing insights into their molecular structure and potential applications in creating fluoro-containing materials and polymers (Li et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7N2O3/c10-4-1-3(2-5(6(4)17)18(20)21)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBAFYEXAZEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)

![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)
![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)

